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Compound of Interest

Compound Name: 2-Amino-5-iodopyrimidine

Cat. No.: B074693

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials
science, the selection of a core scaffold is a decision of paramount strategic importance. The 2-
Amino-5-iodopyrimidine structure represents a uniquely versatile and powerful starting point
for chemical exploration. Its pyrimidine core is a prevalent motif in biologically active molecules,
including nucleic acids, while the strategic placement of an amino group and an iodine atom
provides two orthogonal, highly reactive handles for derivatization.

This guide is designed for the practicing researcher and drug development professional. It
moves beyond a simple recitation of reactions to provide a causal understanding of why certain
synthetic strategies are employed. We will explore the reactivity of this scaffold, detail field-
proven protocols for its derivatization, and examine the applications of the resulting
compounds. Every protocol is presented as a self-validating system, grounded in established,
high-impact chemical transformations.

Core Scaffold Analysis: Physicochemical Properties
and Reactivity

2-Amino-5-iodopyrimidine is a crystalline solid that serves as a foundational building block.[1]
Its utility stems from the distinct reactivity of its two functional groups, which can be addressed
selectively under different reaction conditions.
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Property Value Source

CAS Number 1445-39-2 [1112][3]

Molecular Formula C4HaINs [11[2][3]

Molecular Weight 221.00 g/mol [1112][3]
White to tan powder/crystalline

Appearance _ [4]
solid

Melting Point 128-131 °C [4]

Topological Polar Surface Area

bolog 51.8 Az [2]
(TPSA)
logP 0.6634 [2]
Reactivity Analysis:

e The 5-lodo Group: The carbon-iodine bond on the electron-deficient pyrimidine ring is highly
activated for palladium-catalyzed cross-coupling reactions. lodine's large atomic radius and
the polarizability of the C-I bond make it an excellent leaving group, facilitating oxidative
addition to a Pd(0) catalyst. This is the primary site for introducing carbon-carbon and
carbon-nitrogen bonds.

e The 2-Amino Group: This exocyclic amine behaves as a typical nucleophile. It can be
acylated, alkylated, or used as a handle to construct fused heterocyclic systems. Its reactivity
can be modulated by the electronic nature of the reaction partners and conditions.

The strategic orthogonality of these two sites allows for a stepwise and controlled elaboration
of the core scaffold, making it a preferred intermediate in combinatorial and medicinal
chemistry programs.[5][6]

Synthetic Derivatization Strategies: Protocols and
Mechanistic Insights

The true power of 2-Amino-5-iodopyrimidine is realized through its derivatization. The
following sections provide detailed protocols and mechanistic rationale for the most effective
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transformations.

Palladium-Catalyzed Cross-Coupling at the C5-Position

This class of reactions is the cornerstone of 2-Amino-5-iodopyrimidine chemistry, enabling
the formation of C-C and C-N bonds with exceptional reliability and scope.[4] The general
workflow for these reactions is highly conserved, as illustrated below.
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Vessel Preparation & Reagent Assembly

1. Add 2-Amino-5-iodopyrimidine,
Coupling Partner, & Base to dry flask

y

2. Evacuate & backfill with
inert gas (e.g., Argon) 3x

Reaction Execution

3. Add degassed solvent(s)

'

4. Add Pd Catalyst & Ligand

l

5. Heat to reaction temperature
& Monitor (TLC, LC-MS)

Workup & Purification

G. Cool to room temperature)

7. Quench & perform
agueous extraction

l

8. Dry organic layer, concentrate,
& purify (e.g., Chromatography)

Click to download full resolution via product page

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.
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Causality: The Suzuki-Miyaura reaction is the preeminent method for creating biaryl or aryl-
heteroaryl structures.[7] Its popularity stems from the operational simplicity, high functional
group tolerance, and the commercial availability of a vast library of boronic acids and esters.
The reaction mechanism proceeds via a well-established catalytic cycle of oxidative addition,
transmetalation, and reductive elimination.[8]

Experimental Protocol: Synthesis of 2-Amino-5-phenylpyrimidine

o Vessel Preparation: To a dry Schlenk flask, add 2-Amino-5-iodopyrimidine (1.0 eq),
phenylboronic acid (1.2 eq), and potassium carbonate (K2COs, 2.0 eq).

 Inerting: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three
times to ensure an inert atmosphere.

e Solvent & Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane
and water in a 4:1 ratio.[9] Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05

eq).

» Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress by
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The reaction is typically complete within 8-12 hours.[9]

e Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash
sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and
concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel to yield the desired 2-Amino-5-phenylpyrimidine.

Causality: The Sonogashira coupling is indispensable for installing rigid alkynyl linkers, a
common strategy in medicinal chemistry to probe binding pockets and in materials science to
create conjugated systems.[10][11] The reaction uniquely uses a dual-catalyst system, with
palladium activating the aryl iodide and a copper(l) co-catalyst activating the terminal alkyne.
[12]

Experimental Protocol: Synthesis of 2-Amino-5-(phenylethynyl)pyrimidine
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Vessel Preparation: To a dry Schlenk flask, add 2-Amino-5-iodopyrimidine (1.0 eq),
copper(l) iodide (Cul, 0.05 eq), and bis(triphenylphosphine)palladium(ll) dichloride
[PACI2(PPhs)2] (0.03 eq).

Inerting: Evacuate and backfill the flask with argon three times.

Solvent & Reagent Addition: Under argon, add anhydrous, degassed triethylamine (TEA) as
both the solvent and base. Add phenylacetylene (1.5 eq) via syringe.

Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically
completes within 2-6 hours. Monitor by TLC for the consumption of the starting material.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Re-
dissolve the residue in dichloromethane (DCM) and wash with agueous ammonium chloride
(NHa4Cl) solution to remove copper salts, followed by water and brine.

Purification: Dry the organic layer over NazSOza, filter, and concentrate. Purify the crude
product via flash chromatography to obtain the target compound.

Causality: For synthesizing complex aryl amines, the Buchwald-Hartwig amination is often the
method of choice, overcoming the limitations of classical methods like nucleophilic aromatic
substitution.[13][14] The reaction's success hinges on the use of specialized, bulky, electron-
rich phosphine ligands that facilitate the crucial reductive elimination step to form the C-N bond.
[15][16]

Experimental Protocol: Synthesis of 2-Amino-5-(morpholino)pyrimidine

e Vessel Preparation: In a glovebox or under a strong counterflow of argon, add 2-Amino-5-
iodopyrimidine (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), palladium(ll) acetate
[Pd(OAC)2] (0.02 eq), and a suitable Buchwald ligand such as XPhos (0.04 eq) to a dry vial
or flask.

o Reagent Addition: Remove the vessel from the glovebox. Add anhydrous, degassed toluene,
followed by morpholine (1.2 eq).

o Reaction: Seal the vessel and heat to 100 °C with vigorous stirring for 12-24 hours. Monitor
progress by LC-MS.
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o Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully filter
through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

 Purification: Dry the organic layer (Naz2S0a), filter, and concentrate. Purify by flash
chromatography to isolate the desired product.

Derivatization at the 2-Amino Group

While cross-coupling transforms the C5 position, the 2-amino group offers a rich platform for
further modification, often to build fused heterocyclic systems of significant biological interest.

Pd Cat. Pd/Clu Cat. Pd Cat.

v C5-Position (Iodo G'oup)

\,
Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig
(+ R-B(OH)2) (+ R-C=CH) (+ R2NH)
d C"D > ®

N2-Position (Amino Group)
\ 4

Acylation / Sulfonylation

Condensation / Cyclization

2-Amino-5-Alkynyl-pyrimidine

Click to download full resolution via product page
Caption: Key derivatization pathways for 2-Amino-5-iodopyrimidine.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Fused ring systems are often constructed via condensation reactions. For example, reacting a
2-aminopyrimidine derivative with dimethylformamide dimethylacetal (DMF-DMA) forms an
amidine intermediate, which can then be cyclized with an appropriate reagent to form a
pyrido[2,3-d]pyrimidine, a scaffold found in many kinase inhibitors.[17]

e Amidine Formation: Dissolve the 2-aminopyrimidine derivative (e.g., a product from a
previous Suzuki coupling) (1.0 eq) in DMF-DMA. Heat the mixture to 100-120 °C for 4-6
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hours.

« |solation: Cool the reaction and remove the excess DMF-DMA under high vacuum to yield
the crude amidine intermediate, which is often used directly in the next step.

» Cyclization: Dissolve the crude amidine in glacial acetic acid. Add a cyclizing agent (e.g.,
ammonia via ammonium acetate) and reflux the mixture for 8-16 hours.

o Workup & Purification: Cool the reaction, neutralize with a base (e.g., NaHCOs solution), and
extract the product with an organic solvent like ethyl acetate. The subsequent purification
follows standard chromatographic procedures.

Applications and Biological Significance of
Derivatives

The derivatives of 2-Amino-5-iodopyrimidine are prevalent in several high-value research
and development areas. The structural modifications detailed above directly translate into
diverse functionalities.
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Derivative Class

Synthetic Method

Potential
Application Area

Rationale /
Example

Bi-aryl Pyrimidines

Suzuki Coupling

Anticancer (e.g.,

Kinase Inhibitors)

The bi-aryl motif is a
classic "hinge-binding"
element for ATP-
competitive kinase
inhibitors.[18]

Alkynyl Pyrimidines

Sonogashira Coupling

Antiviral, Biochemical

Probes

The rigid alkyne can
actas a
pharmacophore or a
linker to attach
fluorescent tags or
affinity labels.[19]

Diamino Pyrimidines

Buchwald-Hartwig

CNS-active agents,

The introduced amino
group can serve as a

key hydrogen bond

Antiviral donor/acceptor to
interact with biological
targets.[6]

Creates rigid, planar
] ) o ) systems that can
o Condensation/Cyclizat  Antimicrobial, , _
Fused Pyrimidines ) ] intercalate with DNA
ion Anticancer

or bind to enzyme
active sites.[17][20]

These compounds serve as crucial intermediates in the synthesis of pharmaceuticals targeting

a wide range of diseases, including cancer, viral infections, and neurological disorders.[4][6]

Their utility also extends to materials science, where they can be incorporated into polymers

and functional coatings.[6]

Conclusion

2-Amino-5-iodopyrimidine is not merely a chemical reagent; it is a strategic platform for

innovation. Its value lies in the predictable and high-yielding reactivity of its orthogonal
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functional groups. By mastering the core synthetic transformations—Suzuki, Sonogashira, and

Buchwald-Hartwig couplings at the C5-position and cyclization/condensation reactions at the 2-

amino group—researchers can rapidly generate libraries of diverse and complex molecules.

This guide provides the foundational knowledge and practical protocols to empower scientists

in drug discovery and materials science to fully exploit the potential of this exceptional scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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